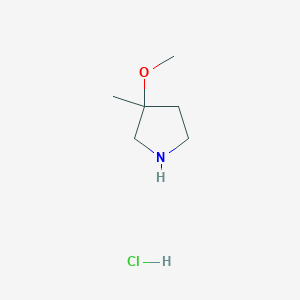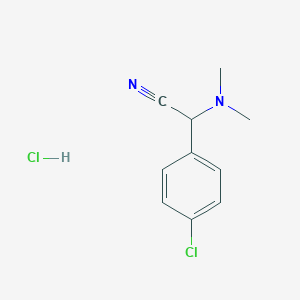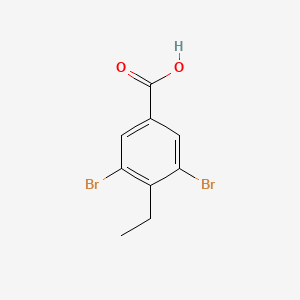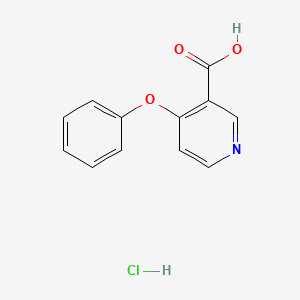
(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid
Descripción general
Descripción
“(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H14BF2NO5S . It has a molecular weight of 321.11 . This compound is available for research use and can be purchased from various chemical suppliers .
Molecular Structure Analysis
The SMILES notation for this compound is O=S(C1=CC(F)=C(F)C=C1B(O)O)(N2CCC(O)CC2)=O . This notation provides a way to represent the structure of the chemical using ASCII strings. The compound contains elements such as carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) .Aplicaciones Científicas De Investigación
Comprehensive Analysis of (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid Applications:
Drug Delivery Systems
Phenylboronic acid polymers have been studied for their potential as drug-delivery depots . They can respond to stimuli such as glucose levels, making them suitable for controlled release of insulin in diabetes treatment .
Tissue Engineering
These polymers are also being explored as scaffolds for tissue engineering due to their biocompatibility and functionalizability .
HIV Prevention
Phenylboronic acid derivatives have been considered for use as HIV barriers , potentially preventing the virus from binding to host cells .
Biomolecule Detection
The ability of phenylboronic acids to bind with diols makes them useful in biomolecule-detecting/sensing platforms , particularly for glucose sensing .
Wound Healing
There is research into the use of phenylboronic acid conjugates for wound healing applications, likely due to their antibacterial properties and ability to promote tissue regeneration .
Tumor Targeting
These compounds have shown promise in tumor targeting , possibly through the recognition and binding to specific cancer cell markers .
Diagnostic Agents
Phenylboronic acid-functionalized materials can function as diagnostic agents , particularly in glucose monitoring systems for diabetes management .
Sensing Applications
Boronic acids, including phenylboronic acid derivatives, are used in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary target of this compound could be the palladium catalyst in these reactions.
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid transfers its organyl group to the palladium catalyst . This is a key step in the formation of the new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid participates, is a crucial pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could influence their bioavailability.
Result of Action
The result of the action of (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a fundamental process in the synthesis of complex organic molecules .
Action Environment
The action of (4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by the reaction conditions . This reaction is known for its mild and functional group tolerant conditions , which means it can be carried out under a variety of environmental factors. The stability of boronic acids also contributes to their efficacy under these conditions .
Propiedades
IUPAC Name |
[4,5-difluoro-2-(4-hydroxypiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO5S/c13-9-5-8(12(17)18)11(6-10(9)14)21(19,20)15-3-1-7(16)2-4-15/h5-7,16-18H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCJXIFUWCAJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)O)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142695 | |
| Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid | |
CAS RN |
1704069-01-1 | |
| Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4,5-difluoro-2-[(4-hydroxy-1-piperidinyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434128.png)


![9-Chloro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1434133.png)
![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)


![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)

![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)
